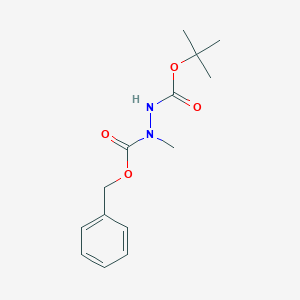

![molecular formula C6H6ClN5 B175929 4-氯-1-甲基-1H-吡唑并[3,4-d]嘧啶-6-胺 CAS No. 100644-66-4](/img/structure/B175929.png)

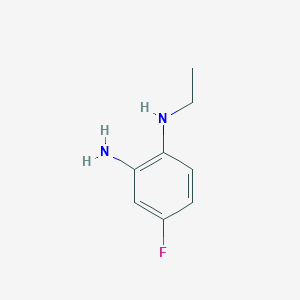

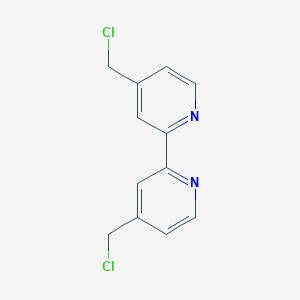

4-氯-1-甲基-1H-吡唑并[3,4-d]嘧啶-6-胺

货号 B175929

CAS 编号:

100644-66-4

分子量: 183.6 g/mol

InChI 键: LSZNUJWHYLMPRG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities, including anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . For instance, a mixture of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and appropriate amines in the presence of TEA was refluxed for 4 hours .Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for its biological activity .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” are primarily associated with its synthesis . The compound undergoes a series of reactions to form the desired product .科学研究应用

-

Organic Chemistry

- Application : The compound is used as an intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Method : The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

- Results : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .

-

Pharmacology

- Application : The compound is of interest as a substance with useful pharmacological properties .

- Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Results : The synthesized compounds may exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

-

Cancer Research

- Application : The compound is used in the development of novel CDK2 inhibitors .

- Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results : Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

-

Antimicrobial Research

- Application : The compound is used in the development of new antimicrobial agents .

- Method : A library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, were tested against Staphylococcus aureus and Escherichia coli .

- Results : The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .

-

Antiviral Research

- Application : The compound is reported to encompass pharmacological potential as an antiviral agent .

- Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Results : The synthesized compounds may exhibit various biological activities, including antiviral activity .

-

Treatment of Male Erectile Dysfunction and Hyperuricemia

- Application : The compound is used in the treatment of male erectile dysfunction and hyperuricemia .

- Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Results : The synthesized compounds may exhibit various biological activities, including treatment of male erectile dysfunction and hyperuricemia .

安全和危害

属性

IUPAC Name |

4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZNUJWHYLMPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

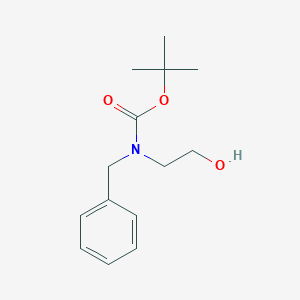

Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

121496-39-7

Kaempferol tetraacetate

16274-11-6

1-N-ethyl-4-fluorobenzene-1,2-diamine

1737-43-5

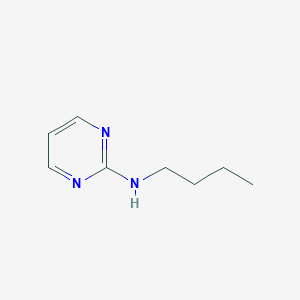

N-butylpyrimidin-2-amine

10132-28-2

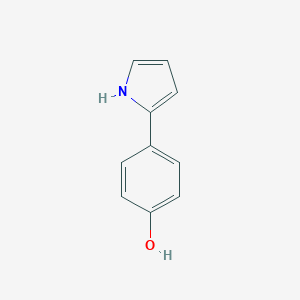

![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)

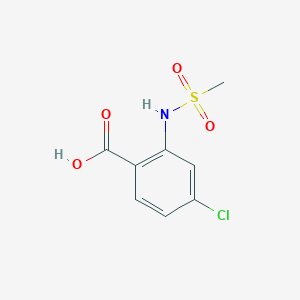

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

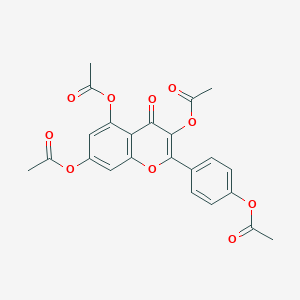

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)